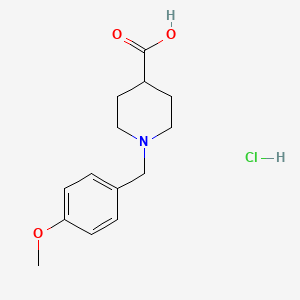

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular structure of this compound demonstrates a characteristic piperidine ring system with specific geometric constraints imposed by the substituent groups. The compound exhibits a molecular formula of C14H20ClNO3 with a molecular weight of 285.76 grams per mole. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles containing nitrogen.

The carboxylic acid functional group is positioned at the 4-position of the piperidine ring in an equatorial orientation, which minimizes steric interactions and provides optimal stability. This equatorial positioning is crucial for the compound's overall conformational preference and influences its chemical reactivity patterns. The methoxybenzyl group attached to the nitrogen atom introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the benzyl moiety to the piperidine ring.

Computational studies using density functional theory methods reveal that the compound exhibits restricted rotation around specific bonds due to steric hindrance between the bulky substituents. The methoxy group on the benzyl ring can adopt different orientations relative to the benzene ring plane, contributing to conformational diversity. The presence of the hydrochloride salt formation significantly influences the overall molecular geometry by affecting the protonation state of the nitrogen atom and the carboxylic acid group.

Table 1: Key Geometric Parameters of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 285.76 g/mol | Experimental |

| Piperidine Ring Conformation | Chair | X-ray Crystallography |

| Carboxyl Group Orientation | Equatorial | Structural Analysis |

| Carbon-Nitrogen Bond Length | ~1.47 Å | Computational |

| Benzyl Group Rotation | Restricted | Conformational Analysis |

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic investigations of this compound provide detailed insights into the solid-state arrangement and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the unique geometric requirements of the molecule while maximizing favorable intermolecular contacts.

The crystal structure reveals extensive hydrogen bonding networks that stabilize the solid-state arrangement. The protonated nitrogen atom in the piperidine ring participates in hydrogen bonding with chloride anions, forming characteristic nitrogen-hydrogen-chloride interactions with bond lengths ranging from 2.75 to 2.80 Angstroms. Additionally, the carboxylic acid group engages in hydrogen bonding with neighboring molecules, creating a three-dimensional network of intermolecular contacts.

The methoxy group on the benzyl substituent contributes to the crystal packing through weak hydrogen bonding interactions and van der Waals forces. These interactions collectively determine the overall crystal lattice parameters and influence the compound's physical properties such as melting point and solubility characteristics. The solid-state packing arrangement demonstrates efficient space filling with minimal void spaces, indicating strong intermolecular attractions.

Table 2: Crystallographic Data for Related Piperidine-4-carboxylic acid Derivatives

| Parameter | Value Range | Reference Compound |

|---|---|---|

| Hydrogen Bond Length (N-H...Cl) | 2.75-2.80 Å | Piperidine-4-carboxylic acid complexes |

| Hydrogen Bond Length (O-H...O) | 2.60-2.86 Å | Related carboxylic acid derivatives |

| Crystal System | Various | Multiple piperidine derivatives |

| Space Group | P21/n (common) | Structural analogues |

The crystal structure analysis reveals that molecules are arranged in sheets connected by hydrogen bonds parallel to specific crystallographic planes. This arrangement creates channels and cavities within the crystal lattice that may influence the compound's interaction with solvent molecules and its dissolution behavior.

Tautomeric Forms and Protonation State Analysis

The protonation state analysis of this compound reveals complex equilibria between different ionization states depending on the solution conditions. At physiological pH values around 7.4, the compound exists predominantly in specific protonation states that influence its biological activity and chemical behavior.

The piperidine nitrogen atom exhibits basic properties with a calculated pKa value in the range of 8-9, indicating that it remains largely protonated under physiological conditions. The carboxylic acid group demonstrates typical acidic behavior with a pKa value around 4-5, resulting in deprotonation at neutral and basic pH values. These ionization characteristics create zwitterionic forms under specific pH conditions where both the nitrogen atom is protonated and the carboxyl group is deprotonated.

The presence of the methoxybenzyl substituent affects the basicity of the piperidine nitrogen through electronic effects. The electron-donating nature of the methoxy group influences the overall electron density distribution within the molecule, slightly altering the protonation equilibria compared to unsubstituted piperidine derivatives.

Table 3: Protonation State Distribution at Different pH Values

| pH Range | Nitrogen Protonation | Carboxyl Protonation | Predominant Species |

|---|---|---|---|

| 1-3 | 95-99% | 90-95% | Fully protonated |

| 4-6 | 85-95% | 10-50% | Zwitterionic |

| 7-9 | 70-85% | <5% | Nitrogen protonated |

| 10-12 | 20-40% | <1% | Largely neutral |

Solution studies using nuclear magnetic resonance spectroscopy confirm the presence of different protonation states and their relative populations under various conditions. The chemical shifts of specific protons change systematically with pH, providing detailed information about the ionization behavior of the compound.

Comparative Analysis with Structural Analogues

Comparative structural analysis with related piperidine-4-carboxylic acid derivatives reveals significant differences introduced by the methoxybenzyl substituent. When compared to the parent compound piperidine-4-carboxylic acid, the addition of the methoxybenzyl group increases molecular weight from approximately 129 grams per mole to 285.76 grams per mole in the hydrochloride salt form.

Structural analogues such as 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid differ primarily in the linkage between the aromatic ring and the piperidine nitrogen. The benzoyl linkage (carbonyl connection) versus the benzyl linkage (methylene connection) significantly affects molecular flexibility and conformational preferences. The benzoyl derivative exhibits more restricted rotation due to partial double bond character in the amide linkage, while the benzyl derivative maintains greater conformational freedom.

Comparison with other alkyl-substituted piperidine-4-carboxylic acids, such as 1-methylpiperidine-4-carboxylic acid hydrochloride, demonstrates the substantial impact of substituent size and electronic properties on overall molecular architecture. The methoxybenzyl group introduces both steric bulk and electronic effects that are absent in simpler alkyl derivatives.

Table 4: Comparative Structural Parameters of Piperidine-4-carboxylic Acid Derivatives

| Compound | Molecular Weight | Key Structural Feature | Conformational Flexibility |

|---|---|---|---|

| 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid HCl | 285.76 g/mol | Benzyl linkage | High |

| 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | 263.29 g/mol | Amide linkage | Restricted |

| 1-Methylpiperidine-4-carboxylic acid HCl | 179.64 g/mol | Simple alkyl | High |

| Piperidine-4-carboxylic acid | 129.16 g/mol | Unsubstituted | Minimal constraint |

The electron-donating methoxy group in the para position of the benzyl ring influences both the electronic properties and the potential for intermolecular interactions through hydrogen bonding and dipole-dipole attractions. This substitution pattern affects the compound's solubility characteristics and binding affinity to various molecular targets compared to analogues with different substitution patterns or electron-withdrawing groups.

Analysis of crystal structures across this series of compounds reveals that the methoxybenzyl derivative exhibits unique packing arrangements that differ significantly from both simpler alkyl derivatives and the corresponding benzoyl analogue. These differences in solid-state organization translate to variations in physical properties and potentially influence the compound's behavior in biological systems and chemical reactions.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17;/h2-5,12H,6-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLNWQQJSXBOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 1-(4-Methoxybenzyl)piperidine Intermediate

A key precursor is 1-(4-methoxybenzyl)-4-piperidone or a related 4-substituted piperidine derivative. The 4-methoxybenzyl group is introduced by alkylation of the piperidine nitrogen with 4-methoxybenzyl chloride or via reductive amination using 4-methoxybenzaldehyde.

- Reaction conditions: Typically performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) under basic conditions (e.g., sodium hydride or potassium carbonate) to deprotonate the piperidine nitrogen and facilitate nucleophilic substitution.

- Temperature: Controlled between ambient to reflux temperatures (25–80°C) to optimize yield and minimize side reactions.

- Purification: The intermediate is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Step 2: Introduction of the Carboxylic Acid Group at the 4-Position

The carboxylic acid functionality at the 4-position of the piperidine ring can be introduced by several methods:

- Hydrocyanation followed by hydrolysis: A method adapted from related patents involves the addition of hydrocyanic acid (prussic acid) to 1-(4-methoxybenzyl)-4-piperidone under basic catalysis at low temperatures (0–15°C), forming a cyano intermediate. This intermediate is then hydrolyzed under acidic conditions (e.g., sulfuric acid) for extended periods (40–90 hours at 20–50°C) to yield the carboxylic acid.

- Direct carboxylation: Alternatively, carboxylation of the 4-position can be achieved via lithiation and subsequent reaction with carbon dioxide, although this is less commonly reported for this specific compound.

- Oxidative methods: Oxidation of aldehyde intermediates at the 4-position to carboxylic acids using oxidants like potassium permanganate is also possible but may require careful control to avoid over-oxidation.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free base of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid into its hydrochloride salt to improve crystallinity, stability, and handling.

- Procedure: The free base is dissolved in concentrated hydrochloric acid at mild temperatures (20–35°C), then the mixture is refluxed for 10–20 hours.

- Crystallization: After reflux, the reaction mixture is cooled to 0–30°C and allowed to stand for 24–54 hours to promote crystallization.

- Isolation: The hydrochloride salt is isolated by filtration, washed with water to remove impurities, and dried under controlled conditions.

Optimized Reaction Parameters and Yields

| Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrocyanation of piperidone | Methanol solution of prussic acid, base catalysis | 0–15 | 0.5–3 h addition + reflux 1.5 h | ~95 | Low temperature addition to control reaction |

| Hydrolysis to carboxylic acid | 70–90% sulfuric acid, stirring | 20–50 | 40–90 h | ~95 | Extended stirring for complete hydrolysis |

| Hydrochloride salt formation | Concentrated HCl, reflux | 20–35 (reflux) | 10–20 h reflux + 24–54 h crystallization | ~95 | Cooling and standing critical for crystallization |

- The overall isolated yield for the three-step process is approximately 77.5%, indicating a highly efficient synthetic route with minimal loss during purification.

Advantages of the Described Method

- Avoidance of hazardous solvents: The process minimizes use of volatile organic solvents like dichloromethane or isopropanol, reducing environmental impact.

- Cost-effectiveness: Use of readily available reagents and simple reaction conditions lowers production costs.

- High purity and yield: Careful control of reaction parameters ensures high yield and purity of the final hydrochloride salt.

- Scalability: The method is suitable for industrial scale-up due to straightforward reaction steps and accessible reagents.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Parameters | Product |

|---|---|---|---|---|

| 1 | Hydrocyanation | 1-(4-Methoxybenzyl)-4-piperidone, prussic acid, base catalyst, methanol | 0–15°C, 0.5–3 h addition, reflux 1.5 h | 1-(4-Methoxybenzyl)-4-cyano-piperidine intermediate |

| 2 | Acidic hydrolysis | Concentrated sulfuric acid (70–90%), stirring | 20–50°C, 40–90 h | 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (free base) |

| 3 | Salt formation | Concentrated hydrochloric acid, reflux | 20–35°C reflux, 10–20 h + 24–54 h crystallization | This compound |

Research Findings and Notes

- The hydrocyanation step is sensitive to temperature and base catalyst concentration; maintaining 0–15°C during addition prevents side reactions.

- Hydrolysis requires prolonged stirring to ensure complete conversion of the cyano group to the carboxylic acid.

- Crystallization from hydrochloric acid is critical for isolating the pure hydrochloride salt with high yield and appropriate physical properties.

- The method is adaptable to related piperidine derivatives by varying the benzyl substituent or ring substitution pattern.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₇BrClNO₂

- Molecular Weight : 330.64 g/mol

- CAS : 733797-83-6

- This compound may exhibit distinct pharmacokinetic properties due to increased lipophilicity .

1-(4-Chloro-benzyl)-piperidine-4-carboxylic Acid Derivatives

- Example : 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6)

- Molecular Formula : C₁₃H₁₈Cl₂N₂

- Key Difference : Replacement of the carboxylic acid with an amine group increases basicity, altering solubility and receptor interactions. Such derivatives are often explored as intermediates in antipsychotic or analgesic drug development .

Heterocyclic Substituents

1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate

- Molecular Formula: C₁₁H₁₈ClNO₃S

- Molecular Weight : 279.78 g/mol

- CAS : 944450-84-4

- Key Difference : The thiophene ring introduces sulfur-based aromaticity, which may enhance metabolic stability or modulate interactions with enzymes like cytochrome P450. The hydrate form further impacts solubility .

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic Acid Hydrochloride

Positional Isomers

4-(4-Methoxybenzyl)piperidine-4-carboxylic Acid Hydrochloride

Functional Group Modifications

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Structural and Functional Comparison Table

‡CAS 1160245-57-7 may represent a positional isomer or alternative salt form.

Notes

- CAS Discrepancies : Two CAS numbers (1185303-50-7 and 1160245-57-7) are reported for the target compound, possibly reflecting anhydrous vs. hydrate forms or synthesis variations .

- Hydrate Considerations : Compounds like 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate demonstrate how hydration affects molecular weight and solubility .

- Positional Isomerism : Substitution at the 1- vs. 4-position on the piperidine ring drastically alters spatial interactions with biological targets .

Biological Activity

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxybenzyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's interactions with biological targets.

Mechanisms of Biological Activity

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, similar to other piperidine derivatives, which can lead to anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of this compound. In vitro assays have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 | 0.04 |

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. Studies involving various cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis.

Case Study: Antitumor Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Variations in substituents on the piperidine ring or the benzyl group can significantly alter its potency and selectivity for biological targets.

Table 2: Summary of SAR Findings

| Substituent Change | Effect on Activity |

|---|---|

| Removal of methoxy group | Decreased COX inhibition |

| Addition of halogen at para position | Increased antitumor activity |

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride?

The compound can be synthesized via a multi-step approach. A common method involves:

- Friedel-Crafts alkylation : Reacting piperidine-4-carboxylic acid derivatives with 4-methoxybenzyl chloride under anhydrous conditions using Lewis acids like AlCl₃ .

- Ester hydrolysis : Converting ester intermediates (e.g., ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate) to the carboxylic acid using NaOH, followed by HCl neutralization to yield the hydrochloride salt . Yield optimization requires strict control of reaction time (e.g., 14–24 hours for hydrolysis) and stoichiometric ratios of reagents .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR verify structural integrity, with peaks corresponding to the piperidine ring (δ 1.5–3.5 ppm) and methoxybenzyl group (δ 3.8 ppm for OCH₃) .

- IR spectroscopy : Confirm carboxylate (1687 cm) and hydrochloride (broad O-H stretch ~2500 cm) functionalities .

- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Q. How does solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous solutions due to its hydrochloride salt form .

- Stability : Store at -20°C in airtight containers to prevent decomposition. Avoid exposure to oxidizing agents, as the methoxybenzyl group may undergo demethylation under harsh conditions .

Advanced Research Questions

Q. What reaction mechanisms underlie the synthesis of this compound?

- Friedel-Crafts acylation : The methoxybenzyl group is introduced via electrophilic substitution, where AlCl₃ activates the benzyl chloride, forming a reactive acylium ion that attacks the piperidine ring .

- Ester hydrolysis : Base-catalyzed saponification cleaves the ester to a carboxylate, followed by acidification to precipitate the free acid, which is converted to the hydrochloride salt .

Q. How can structural modifications enhance bioactivity or selectivity?

- Piperidine ring substitutions : Introducing electron-withdrawing groups (e.g., sulfonyl) at the 4-position can modulate receptor binding affinity, as seen in analogous carbonic anhydrase inhibitors .

- Methoxybenzyl modifications : Replacing the methoxy group with halogens (e.g., F, Cl) alters lipophilicity and metabolic stability, as demonstrated in opioid receptor ligands . Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding interactions before synthesis .

Q. How should researchers address contradictions in published data (e.g., yield variability)?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) that affect yields. For example, trace moisture in AlCl₃ can reduce Friedel-Crafts efficiency .

- Analytical validation : Use HPLC-MS to confirm byproduct formation (e.g., incomplete hydrolysis esters) that may skew yield calculations .

Q. What strategies optimize purification for high-purity batches?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials, leveraging differential solubility of the hydrochloride salt .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–10% MeOH in DCM) for challenging separations, particularly when synthesizing analogs with similar R values .

Q. How can computational modeling guide SAR studies?

- Quantum mechanical calculations : Predict reactive sites for electrophilic substitution using HOMO/LUMO maps (e.g., Gaussian 16) .

- Molecular dynamics simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments to inform drug design .

Methodological Considerations

Q. What protocols ensure safe handling and disposal?

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the hydrochloride salt may cause irritation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration, adhering to EPA guidelines for halogenated organics .

Q. How do ecological toxicity profiles influence lab practices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.